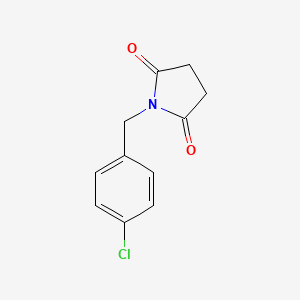

1-(4-Chlorobenzyl)pyrrolidine-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(13)15/h1-4H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMSJLNFASHBGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283562 | |

| Record name | 1-(4-chlorobenzyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91349-11-0 | |

| Record name | NSC32127 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-chlorobenzyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 4 Chlorobenzyl Pyrrolidine 2,5 Dione

Established Synthetic Pathways for Pyrrolidine-2,5-dione Derivatives

The synthesis of N-substituted pyrrolidine-2,5-diones, including 1-(4-Chlorobenzyl)pyrrolidine-2,5-dione, can be achieved through various established methods, ranging from conventional heating to more modern microwave-assisted techniques.

Conventional Reaction Conditions and Reagents for N-Substituted Pyrrolidine-2,5-diones

The most common and straightforward method for the synthesis of N-substituted succinimides involves the reaction of succinic anhydride (B1165640) with a primary amine. In the case of this compound, this would involve the reaction of succinic anhydride with 4-chlorobenzylamine.

A one-pot green synthesis approach has been described for N-substituted succinimides, which is applicable to the synthesis of chloro-substituted analogues. This method utilizes common laboratory reagents and offers high yields. The general procedure involves dissolving the amine in acetic acid, followed by the addition of succinic anhydride. A reducing agent, such as zinc, is then added to the reaction mixture. This method is advantageous due to its simplicity, use of readily available reagents, and mild reaction conditions nih.gov.

The reaction typically proceeds in two stages: first, the formation of a succinamic acid intermediate, followed by a dehydrative cyclization to form the imide ring. The cyclization step can be promoted by heating or by using a dehydrating agent such as acetic anhydride or acetyl chloride researchgate.netresearchgate.netnih.gov.

| Reactants | Reagents/Solvents | Reaction Conditions | Yield |

|---|---|---|---|

| 4-Chloroaniline, Succinic anhydride | Acetic acid, Zinc | Stirred at room temperature, then heated to 55°C for 1.5 hours | 82% |

Microwave-Assisted Synthetic Approaches to Pyrrolidine-2,5-dione Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of N-substituted pyrrolidine-2,5-diones can be significantly expedited using microwave irradiation, often reducing reaction times from hours to minutes nih.govresearchgate.netacs.org.

This technique is particularly effective for the cyclization of the amic acid intermediate, which is often the rate-limiting step in the conventional synthesis. Microwave heating provides rapid and uniform heating of the reaction mixture, leading to faster reaction rates and often higher yields. A key advantage of this method is the ability to perform the reaction in the absence of a solvent, which aligns with the principles of green chemistry researchgate.netacs.org. For instance, the synthesis of N-phenylsuccinimide has been successfully achieved by heating a mixture of aniline and succinic anhydride in a domestic microwave oven for just four minutes, resulting in moderate to good yields nih.govresearchgate.netacs.org. This approach is energy-efficient and atom-economical researchgate.netacs.org.

Optimization of Reaction Parameters for Yield and Purity

The yield and purity of this compound are highly dependent on the reaction parameters. Optimization of these parameters, including the choice of catalyst, solvent, and temperature, is crucial for an efficient synthesis.

Catalyst: While the direct condensation of amines and anhydrides can proceed without a catalyst, particularly at elevated temperatures, the use of catalysts can improve reaction rates and yields under milder conditions. For the synthesis of N-sulfonyl pyrrolidine-2,5-diones, Dawson-type heteropolyacid (H6P2W18O62) has been shown to be an eco-friendly, inexpensive, and efficient catalyst researchgate.net. The optimal catalyst loading is a critical parameter to be determined for each specific reaction researchgate.net.

Solvent: The choice of solvent can significantly influence the reaction outcome. For the synthesis of N-sulfonyl pyrrolidine-2,5-diones, acetonitrile (B52724) was found to be the most effective solvent, leading to a 90% conversion rate researchgate.net. In some cases, solvent-free conditions, particularly in microwave-assisted synthesis, can provide excellent results and are environmentally preferable researchgate.net. The use of hot water as a "green" solvent has also been explored for the synthesis of N-alkyl and N-aryl succinimides, with yields being generally higher for N-alkyl derivatives researchgate.netfigshare.com.

Temperature: Temperature plays a critical role in the cyclization step. Conventional methods often require heating to drive the dehydration process. However, excessively high temperatures can lead to side product formation and degradation of the desired product. In a study on the synthesis of N-arylsuccinimides, it was found that a temperature increase to 150°C led to thermal activation of the reaction, reducing the necessity of a catalyst researchgate.net. Optimization of the temperature is therefore a balance between achieving a reasonable reaction rate and minimizing the formation of impurities.

| Solvent | Catalyst (mol%) | Time (min) | Conversion (%) |

|---|---|---|---|

| CH2Cl2 | H6P2W18O62 (2) | 60 | 58 |

| CHCl3 | H6P2W18O62 (2) | 60 | 62 |

| THF | H6P2W18O62 (2) | 60 | 67 |

| Toluene | H6P2W18O62 (2) | 60 | 75 |

| CH3CN | H6P2W18O62 (2) | 60 | 90 |

| CH3CN | H6P2W18O62 (1.5) | 60 | 85 |

| CH3CN | H6P2W18O62 (1) | 60 | 73 |

Functionalization and Derivatization Strategies of the Pyrrolidine-2,5-dione Scaffold

The pyrrolidine-2,5-dione scaffold offers multiple sites for functionalization, allowing for the creation of a diverse library of compounds with potentially enhanced biological activities.

Introduction of Aromatic and Heteroaromatic Substituents

While the N-substituent is readily introduced during the initial synthesis, further modification of the pyrrolidine-2,5-dione ring itself, particularly at the C3 and C4 positions, can lead to novel derivatives. The introduction of aromatic and heteroaromatic substituents at these positions can significantly alter the molecule's steric and electronic properties.

One approach to introduce substituents at the C3 and C4 positions is through cycloaddition reactions. For instance, the diastereoselective synthesis of densely substituted pyrrolidines can be achieved via a [3 + 2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate acs.org. This method allows for the creation of multiple stereogenic centers with high control.

Synthesis of Hybrid Compounds Incorporating this compound Moieties

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug discovery. The this compound moiety can be incorporated into hybrid compounds to potentially achieve synergistic or additive biological effects.

A variety of hybrid molecules have been synthesized based on the pyrrolidine-2,5-dione scaffold. For example, new hybrid anticonvulsants have been developed by combining the chemical fragments of known antiepileptic drugs like ethosuximide (which contains a succinimide (B58015) ring) with other pharmacophores figshare.comnih.gov. These hybrid compounds have shown a broad spectrum of activity in preclinical seizure models figshare.comnih.gov.

The synthesis of such hybrid molecules often involves the initial preparation of the this compound core, followed by the attachment of other molecular fragments through suitable linkers. For instance, a series of 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides were synthesized as potential hybrid anticonvulsant agents figshare.com. The synthesis of these hybrids demonstrates the utility of the pyrrolidine-2,5-dione scaffold as a building block for more complex molecules.

Preparation of N-Mannich Bases from Pyrrolidine-2,5-dione Derivatives

The preparation of N-Mannich bases from this compound is a key method for its chemical derivatization. The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, formaldehyde, and a primary or secondary amine. In the context of this compound, the active hydrogen is on the nitrogen atom of the pyrrolidine-2,5-dione ring is already substituted. Therefore, the synthesis of N-Mannich bases proceeds via aminomethylation at a different position, typically involving the reaction of an N-substituted succinimide with formaldehyde and a secondary amine.

A general synthetic route for the preparation of N-Mannich bases from N-substituted pyrrolidine-2,5-diones involves the reaction of the corresponding N-substituted succinimide with formaldehyde and a secondary amine, often in an alcoholic solvent. The reaction mixture is typically stirred for a period, sometimes with gentle heating, to facilitate the condensation and formation of the N-Mannich base.

While specific literature detailing the synthesis of N-Mannich bases directly from this compound is not abundant, a closely related synthesis involves the three-component condensation of succinimide, 4-chlorobenzaldehyde, and urea to form 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea academicjournals.org. This reaction underscores the reactivity of the succinimide core in Mannich-type reactions.

The general procedure for the synthesis of N-Mannich bases from pyrrolidine-2,5-dione derivatives can be adapted for this compound. This would involve reacting this compound with formaldehyde and a variety of secondary amines (such as morpholine, piperidine, or N-substituted piperazines) in a suitable solvent like ethanol. The reaction would likely proceed under mild conditions to yield the corresponding N-Mannich bases.

Advanced Theoretical and Computational Investigations of 1 4 Chlorobenzyl Pyrrolidine 2,5 Dione

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are fundamental in elucidating the electronic characteristics of a molecule, which in turn dictate its reactivity and intermolecular interactions.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule. For 1-(4-Chlorobenzyl)pyrrolidine-2,5-dione, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p). researchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The optimized geometry reveals a planar pyrrolidine-2,5-dione ring, with the 4-chlorobenzyl group adopting a specific orientation relative to this ring to minimize steric hindrance. The delocalization of the nitrogen lone pair electrons across the two carbonyl groups influences the bond lengths within the succinimide (B58015) ring. nih.gov

Table 1: Representative Optimized Geometrical Parameters of this compound calculated using DFT/B3LYP/6-311G(d,p) (Note: The following data is a representative example based on similar structures and is intended for illustrative purposes.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.22 Å |

| N-C(O) | 1.38 Å | |

| C-C(O) | 1.51 Å | |

| N-CH2 | 1.47 Å | |

| C-Cl | 1.75 Å | |

| Bond Angle | O=C-N | 125° |

| C-N-C | 112° | |

| Dihedral Angle | C(O)-N-CH2-C(Aryl) | ~90° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich 4-chlorobenzyl ring, while the LUMO is distributed over the electron-deficient pyrrolidine-2,5-dione moiety. This distribution indicates that the chlorobenzyl group acts as the primary electron donor, and the succinimide ring as the electron acceptor.

Quantum chemical descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide further insights into the molecule's reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and Related Descriptors for this compound (Note: The following data is a representative example based on similar structures and is intended for illustrative purposes.)

| Descriptor | Formula | Calculated Value (eV) |

| HOMO Energy | E_HOMO | -6.5 |

| LUMO Energy | E_LUMO | -1.5 |

| HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | 5.0 |

| Electronegativity | χ = -(E_HOMO + E_LUMO)/2 | 4.0 |

| Chemical Hardness | η = (E_LUMO - E_HOMO)/2 | 2.5 |

| Electrophilicity Index | ω = χ² / (2η) | 3.2 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. nih.gov Red regions on the MEP surface indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

In this compound, the MEP map would show the most negative potential (red) around the carbonyl oxygen atoms of the succinimide ring, making them potential sites for hydrogen bonding and other electrophilic interactions. researchgate.net The regions around the hydrogen atoms of the benzyl (B1604629) group would exhibit positive potential (blue). The chlorine atom also contributes to the electrostatic potential distribution.

Conformational Analysis and Molecular Dynamics Simulations of Pyrrolidine-2,5-dione Derivatives

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. For flexible molecules like this compound, with a rotatable bond between the benzyl group and the pyrrolidine (B122466) ring, multiple low-energy conformations may exist.

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of a molecule over time, taking into account temperature and solvent effects. nih.gov An MD simulation of this compound would reveal the preferred dihedral angles and the flexibility of the benzyl group. The stability of the ligand-protein complex can be assessed by analyzing the root-mean-square deviation (RMSD) during the simulation. nih.gov

Molecular Docking Studies for Putative Biological Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in identifying potential biological targets for a compound and understanding the molecular basis of its activity.

Prediction of Ligand-Receptor Binding Modes

For this compound, molecular docking studies can be performed against various known protein targets to predict its binding affinity and interaction modes. The succinimide scaffold is known to interact with a range of biological targets. researchgate.net Docking studies can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein.

For instance, docking this compound into the active site of an enzyme like a kinase could reveal hydrogen bonding between the carbonyl oxygens of the pyrrolidine-2,5-dione ring and backbone amide protons of the protein. The 4-chlorobenzyl group could engage in hydrophobic or π-π stacking interactions within a hydrophobic pocket of the active site. The binding energy, often expressed as a docking score, provides an estimate of the binding affinity.

Table 3: Representative Molecular Docking Results for this compound with a Putative Kinase Target (Note: The following data is a representative example and is intended for illustrative purposes.)

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase | -7.5 | Leu83, Val91 | Hydrophobic |

| Gly84 (backbone NH) | Hydrogen Bond | ||

| Phe165 | π-π Stacking |

These computational predictions provide a strong foundation for the rational design of more potent and selective analogs and guide further experimental validation.

Computational Assessment of Binding Affinities

The binding affinity of a ligand, such as this compound, to a biological target is a critical determinant of its potential therapeutic efficacy. Computational methods provide a powerful means to predict and analyze these interactions at a molecular level, offering insights that can guide further experimental work.

Molecular docking is a primary technique used for this purpose. This method predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, typically expressed as a docking score or binding energy. For this compound, this process would involve preparing a 3D structure of the compound and docking it into the active site of a relevant protein target. The choice of target would be guided by the therapeutic area of interest; for instance, based on the activities of similar pyrrolidine-2,5-dione derivatives, potential targets could include various protein kinases or enzymes involved in inflammatory pathways.

The assessment would typically involve the following steps:

Target Selection and Preparation: A high-resolution crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands would be removed, and hydrogen atoms would be added.

Ligand Preparation: A 3D model of this compound would be generated and optimized to its lowest energy conformation.

Docking Simulation: Using software such as AutoDock, Glide, or GOLD, the ligand would be placed into the defined binding site of the protein. The program would then explore various conformations and orientations of the ligand, scoring each based on a force field that approximates the binding free energy.

The results of such a hypothetical docking study would be presented in a table detailing the predicted binding affinities and the key molecular interactions observed.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Protein Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Amino Acid 1 | Hydrogen Bond |

| Amino Acid 2 | Pi-Pi Stacking | ||

| Amino Acid 3 | Hydrophobic | ||

| Inhibitory Constant (Ki, µM) | 0.5 |

| Ligand Efficiency | 0.4 | | |

This table is illustrative and based on typical outcomes for similar compounds; specific data for this compound is not available.

More advanced methods, such as Molecular Dynamics (MD) simulations, could further refine these predictions. An MD simulation would model the dynamic behavior of the ligand-protein complex over time, providing a more accurate calculation of the binding free energy through techniques like MM/PBSA or MM/GBSA. This would also allow for the analysis of the stability of the binding pose and the role of solvent molecules.

In Silico Prediction Methodologies for Pharmacological Parameters (excluding ADMET properties directly)

Beyond binding affinity, computational tools can predict a range of pharmacological parameters that are crucial for evaluating a compound's drug-like potential. These predictions are often based on the molecule's structural and physicochemical properties.

One of the most fundamental assessments is the evaluation of drug-likeness , often guided by rules such as Lipinski's Rule of Five. These rules establish empirical guidelines for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which are associated with good oral bioavailability. For this compound, these parameters can be calculated using various software and web servers.

Table 2: Predicted Physicochemical and Drug-Likeness Properties of this compound

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

|---|---|---|

| Molecular Weight | 237.67 g/mol | Yes (< 500) |

| logP (Octanol-water partition coefficient) | 2.3 | Yes (< 5) |

| Hydrogen Bond Donors | 0 | Yes (< 5) |

| Hydrogen Bond Acceptors | 2 | Yes (< 10) |

| Topological Polar Surface Area (TPSA) | 43.4 Ų | N/A |

These values are calculated based on the chemical structure and are standard outputs from cheminformatics software.

Further in silico analyses would explore other pharmacologically relevant characteristics:

Pharmacophore Modeling: This involves identifying the 3D arrangement of essential features (e.g., hydrogen bond acceptors, aromatic rings, hydrophobic groups) of this compound that are responsible for its biological activity. This model can then be used to screen virtual libraries for other compounds with similar activity profiles.

Quantitative Structure-Activity Relationship (QSAR): If a series of related compounds with known biological activities were available, a QSAR model could be developed. This model would create a mathematical relationship between the chemical structures of the compounds and their activities, allowing for the prediction of the activity of new compounds like this compound.

Prediction of Target Engagement: Based on its structural similarity to known active molecules, computational models can predict the likelihood of this compound interacting with various biological targets. This can help in identifying potential primary targets as well as predicting off-target effects.

These computational approaches provide a valuable, cost-effective framework for the initial assessment of a compound's pharmacological potential, guiding subsequent experimental validation and optimization efforts.

Biological Activity and Mechanistic Elucidation in Pre Clinical Research Models

In Vitro Pharmacological Profiling of 1-(4-Chlorobenzyl)pyrrolidine-2,5-dione Analogues

Receptor Binding Studies

Comprehensive receptor binding and interaction studies are crucial for elucidating the mechanism of action of a novel compound.

Voltage-Gated Sodium Channel (Nav1.2) Interactions

Voltage-gated sodium channels, such as Nav1.2, are essential for the initiation and propagation of action potentials in neurons. Currently, there is no publicly available research data detailing the specific interactions or binding affinity of this compound with the Nav1.2 channel.

L-Type Calcium Channel Interactions

L-type calcium channels are critical in regulating various physiological processes, including muscle contraction and neurotransmitter release. At present, specific studies elucidating the direct interactions or inhibitory effects of this compound on L-type calcium channels have not been reported in the available scientific literature.

TRPV1 Receptor Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception. There is currently no available data from pre-clinical studies to suggest or confirm that this compound acts as a TRPV1 receptor antagonist.

Cell-Based Assays for Specific Biological Responses

Cell-based assays are fundamental in determining the potential therapeutic effects of a compound at the cellular level.

Cellular Viability and Antiproliferative Effects in Cancer Cell Lines

While specific data on the antiproliferative effects of this compound is not available, research on a structurally related pyrrolidinedione-thiazolidinone hybrid molecule, Les-6294 , provides some insight into the potential activity of this class of compounds. Les-6294 is identified as 1-(4-chlorophenyl)-3-[5-[2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-4-oxo-2-thioxothiazolidine-3-yl]pyrrolidine-2,5-dione.

Studies on Les-6294 have demonstrated its metabolic inhibitory activity against various human breast carcinoma cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for Les-6294. In the case of the MCF-7 breast cancer cell line, the IC₅₀ value was found to be 6.74 ± 0.64 µM after 24 hours of treatment, which decreased to 3.54 ± 0.14 µM after 48 hours of exposure nih.gov. The compound also showed activity against other breast cancer cell lines, including MDA-MB-231 and HCC1954 nih.gov.

| Cell Line | Cancer Type | 24-hour IC₅₀ (µM) | 48-hour IC₅₀ (µM) |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 6.74 ± 0.64 | 3.54 ± 0.14 |

| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) | 21.85 ± 9.92 | 3.72 ± 0.22 |

| HCC1954 | Breast Ductal Carcinoma (HER2-Positive) | 4.53 ± 0.18 | 5.01 ± 0.23 |

| T-47D | Breast Ductal Carcinoma | 4.48 ± 0.51 | 2.66 ± 0.21 |

| 4T1 | Murine Breast Cancer | 2.20 ± 0.19 | Data Not Available |

No specific antiproliferative data was found for this compound on HT-29, K562, Dami, HL-60, A549, HeLa, or SH-SY5Y cell lines in the reviewed literature.

Induction of Reactive Oxygen Species (ROS) in Cellular Systems

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as important signaling molecules or, at high levels, induce cellular damage. An investigation into whether this compound induces the production of ROS in cellular systems has not been reported in the available scientific literature.

Apoptosis Induction Mechanisms in Cancer Cells

The pyrrolidine-2,5-dione scaffold is a core component of various compounds investigated for their anticancer properties, with apoptosis, or programmed cell death, being a primary mechanism of action. While research on this compound itself is limited, extensive studies on its derivatives and related compounds have elucidated their pro-apoptotic capabilities across different cancer cell lines.

A prominent derivative, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (referred to as MI-1), has been shown to induce a mitochondria-dependent pathway of apoptosis in human colon carcinoma HCT116 cells. mdpi.comresearchgate.net This intrinsic pathway is a critical cell death mechanism initiated from within the cell, typically in response to cellular stress or DNA damage. The pro-apoptotic action of MI-1 was found to be independent of the p53 tumor suppressor gene status, indicating its potential efficacy in a broader range of tumors. mdpi.comresearchgate.net

Further studies on other novel pyrrolidine-containing derivatives have provided deeper insights into the specific molecular events of apoptosis. For instance, certain pyrrolidine-aminophenyl-1,4-naphthoquinone derivatives were found to trigger apoptosis in U937 promonocytic leukemia cells by inducing the opening of the mitochondrial permeability transition pore, which leads to the release of cytochrome c into the cytoplasm and subsequent activation of caspases. nih.gov Similarly, a hybrid pyrrolidinedione–thiazolidinone molecule, Les-6287, was demonstrated to activate both the intrinsic and extrinsic apoptotic pathways in human breast cancer cells. nih.gov This was evidenced by a decrease in the mitochondrial membrane potential and the activation of a cascade of caspases, including initiator caspases (caspase-8, caspase-9, caspase-10) and the executioner caspase-3/7. nih.gov

These findings collectively suggest that derivatives of the this compound scaffold are potent inducers of apoptosis, primarily engaging the mitochondria-mediated intrinsic pathway, though extrinsic pathway activation has also been observed.

| Derivative Type | Cancer Cell Line | Key Apoptotic Events | Reference |

|---|---|---|---|

| 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) | HCT116 (Colon Carcinoma) | Mitochondria-dependent pathway | mdpi.comresearchgate.net |

| Pyrrolidinedione–thiazolidinone Hybrid (Les-6287) | MCF-7, T-47D, MDA-MB-231 (Breast Carcinoma) | Activation of caspases 3/7, 8, 9, 10; Decreased mitochondrial membrane potential | nih.gov |

| Pyrrolidine-aminophenyl-1,4-naphthoquinone Derivatives (TW-85/TW-96) | U937 (Promonocytic Leukemia) | Mitochondrial permeability transition pore opening; Cytochrome c release; Caspase activation | nih.gov |

Gene Expression Modulation (e.g., PPARγ, AHR, NRFL2)

The modulation of gene expression is a key aspect of the biological activity of many therapeutic compounds. For the pyrrolidine-2,5-dione class of molecules, effects on transcription factors that govern cellular stress responses and metabolism are of particular interest.

Currently, there is limited direct evidence in the reviewed literature detailing the effects of this compound or its immediate derivatives on the expression or activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) or the Aryl Hydrocarbon Receptor (AHR).

However, research into structurally related dione (B5365651) compounds has shed light on potential interactions with the Nuclear factor erythroid 2-related factor 2 (NFE2L2 or Nrf2) pathway. Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. A study on novel 1,4-disubstituted piperazine-2,5-dione derivatives, which share a core heterocyclic dione structure, demonstrated a significant protective effect in SH-SY5Y neuroblastoma cells against oxidative injury. nih.gov The mechanism of this protection was linked to the activation of a positive-feedback loop involving Interleukin-6 (IL-6) and Nrf2, which promotes cell survival. nih.gov This suggests that compounds with a dione scaffold may have the capacity to modulate the Nrf2 signaling pathway, thereby enhancing cellular defense mechanisms against oxidative stress. Further investigation is required to determine if this compound derivatives operate through a similar mechanism.

Acetylcholinesterase Inhibition Activity

Acetylcholinesterase (AChE) is a crucial enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibitors of AChE are cornerstone therapies for conditions characterized by cholinergic deficit, such as Alzheimer's disease. nih.govmdpi.com

While no studies were identified that directly assess the AChE inhibitory potential of this compound or its anticancer derivative MI-1, the core chemical structure, pyrrolidine-2,5-dione (also known as succinimide), is a recognized scaffold in the design of AChE inhibitors. nih.gov The efficacy of drugs like donepezil and galantamine in treating Alzheimer's disease is attributed to their ability to inhibit AChE, thereby increasing acetylcholine levels in the brain. nih.gov

Furthermore, research on other molecules incorporating the 4-chlorobenzyl group has shown activity against AChE. For example, the compound 2-(2-(4-(4-Chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione was synthesized and evaluated for its anticholinesterase properties. It demonstrated inhibitory activity with a reported IC50 value of 26 ± 5 μM. nih.gov This finding, though from a different chemical series, highlights that the 4-chlorobenzyl moiety can be part of a pharmacophore that confers AChE inhibition. Given that the succinimide (B58015) scaffold is a known basis for AChE inhibitors, and that the 4-chlorobenzyl group is present in active compounds, it is plausible that this compound could possess some level of activity, though this remains to be experimentally verified.

Studies on Neuroblastoma Cell Viability

Neuroblastoma is a common solid tumor in childhood, and novel therapeutic agents are continuously being sought. The impact of this compound on neuroblastoma cell viability has not been specifically detailed in the available literature. However, studies on related heterocyclic dione compounds provide some insight into their effects on neuroblastoma cell lines, such as the widely used SH-SY5Y cell line.

In a study investigating a series of novel 1,4-disubstituted piperazine-2,5-dione derivatives for antioxidative properties, their cytotoxicity was assessed in SH-SY5Y cells. nih.gov The results indicated that none of the tested compounds exhibited significant toxicity to the neuroblastoma cells at concentrations up to 80 μM. nih.gov In fact, the compounds were found to be protective, effectively shielding the SH-SY5Y cells from oxidative damage induced by hydrogen peroxide (H2O2). nih.gov This suggests that, at least for this class of related diones, the primary effect on neuroblastoma cells under certain conditions is not cytotoxic but rather cytoprotective. This contrasts with the potent cytotoxic and pro-apoptotic effects observed for other pyrrolidine-2,5-dione derivatives in carcinoma cell lines.

Elucidation of Molecular Mechanisms of Action for this compound Derivatives

Identification and Validation of Primary Biological Targets

Research into the molecular mechanisms of this compound derivatives has identified protein kinases as a primary class of biological targets. These enzymes play a central role in cell signaling, and their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention.

The derivative 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) was specifically designed as a potential ATP-competitive, type I inhibitor of tyrosine kinases. mdpi.comnih.gov In silico and in vitro studies have supported this, showing that 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives can form stable complexes with the ATP-binding domains of key receptor tyrosine kinases, namely the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.gov The ability of these compounds to interact with these receptors suggests they can inhibit their activity, thereby blocking downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis. nih.gov

| Derivative Class | Primary Target Class | Specific Examples | Reference |

|---|---|---|---|

| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Protein Kinases (Tyrosine Kinases) | EGFR, VEGFR2 | nih.govnih.gov |

The interaction is believed to be competitive with ATP, preventing the phosphorylation events that initiate the signaling cascades. The stability of the complexes formed between the pyrrole-2,5-dione derivatives and the kinase domains further validates these receptors as primary biological targets. nih.gov

Pathway Analysis of Downstream Cellular Signaling Events

Once a compound interacts with its primary biological target, it triggers a cascade of downstream cellular signaling events that ultimately determine the cell's fate. For derivatives of this compound, the inhibition of protein kinases leads to significant alterations in key cellular pathways.

A major downstream consequence of treatment with the derivative MI-1 in HCT116 colon carcinoma cells is the disruption of the cell cycle. mdpi.comresearchgate.net Specifically, the compound was found to affect the G2/M transition checkpoint. mdpi.comresearchgate.net This checkpoint ensures that cells only enter mitosis after DNA damage has been repaired. By inducing a G2/M arrest, the compound prevents cancer cells from dividing, thus inhibiting proliferation. This cell cycle arrest is a common outcome for agents that cause DNA damage or interfere with the machinery of cell division, and it often precedes the induction of apoptosis.

In addition to cell cycle control, other signaling pathways have been implicated. Studies on structurally similar pyrrolidine-naphthoquinone derivatives have shown activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov The activation of p38 MAPK can have context-dependent outcomes, but in the case of these compounds, it appeared to play a role in modulating the balance between apoptotic and necrotic cell death. nih.gov Furthermore, as mentioned previously, related dione compounds have been shown to activate the IL-6/Nrf2 cell survival pathway in neuroblastoma cells, representing another potential downstream signaling event. nih.gov These findings illustrate that the biological effects of this class of compounds are mediated through the modulation of multiple, interconnected signaling pathways that govern cell cycle progression, stress responses, and cell death.

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

The biological activity of pyrrolidine-2,5-dione derivatives is intricately linked to their structural features. Systematic modifications of this scaffold have provided valuable insights into the pharmacophoric requirements for anticonvulsant and antinociceptive effects.

Research into N-substituted pyrrolidine-2,5-diones has established that the nature of the substituent at the imide nitrogen plays a crucial role in modulating biological activity. The introduction of a benzyl (B1604629) group at this position is a common strategy to enhance potency. For the target compound, This compound , the key variations to consider are the substituents on the benzyl ring and potential modifications to the pyrrolidine-2,5-dione core.

The presence and position of a halogen atom on the phenyl ring of the N-benzyl moiety significantly influence anticonvulsant activity. Studies on related compounds, such as 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, have demonstrated that electron-withdrawing groups on the phenyl ring can enhance potency. For instance, a chlorine atom in the phenyl ring of an arylpiperazine moiety attached to the pyrrolidine-2,5-dione core has been shown to be beneficial for anticonvulsant activity mdpi.com. While direct data for the 4-chloro substitution on the N-benzyl group of the parent pyrrolidine-2,5-dione is not extensively detailed in the available literature, SAR trends suggest that this substitution is likely to impact the compound's lipophilicity and electronic properties, which in turn can affect its absorption, distribution, and target interaction.

Furthermore, modifications to the pyrrolidine-2,5-dione ring itself, such as the introduction of substituents at the 3-position, can drastically alter the pharmacological profile. For example, in a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, the nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring was found to be a key determinant of the anticonvulsant and antinociceptive profile nih.gov.

The following table summarizes the general influence of substituent variations on the activity of pyrrolidine-2,5-dione analogues, which can be extrapolated to understand the potential activity of this compound.

| Structural Modification | General Effect on Anticonvulsant Activity | General Effect on Antinociceptive Activity |

| N-Benzyl Substitution | Generally enhances potency compared to unsubstituted or simple alkyl-substituted succinimides. | Often confers or enhances antinociceptive properties. |

| Halogen on Benzyl Ring | Position and type of halogen are critical. Electron-withdrawing nature can increase potency. | Can modulate activity, with specific effects depending on the pain model. |

| Substitution at C3-position | Can significantly enhance potency and broaden the spectrum of activity (e.g., MES and scPTZ). | Can introduce or enhance analgesic effects. |

| Linker between N and Aryl group | The length and nature of a linker (e.g., acetamide) can influence activity spectrum. | Can impact potency and efficacy in pain models. |

Stereochemistry is a critical determinant of biological activity for many pharmaceutical agents, as enantiomers can exhibit different pharmacological and toxicological profiles. For pyrrolidine-2,5-dione derivatives, the introduction of a chiral center, often at the 3-position of the succinimide ring or on a side chain, can lead to stereospecific interactions with biological targets.

While this compound itself is achiral, the principles of stereoselectivity are highly relevant to its broader class of compounds. For instance, in a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, the R-stereoisomers were found to be more potent anticonvulsants nih.gov. This highlights that the three-dimensional arrangement of substituents is crucial for optimal interaction with the target, which is often a chiral protein such as an ion channel or receptor. Although the subject compound lacks a chiral center, this information is vital for the design of new, potentially more potent, chiral analogues.

The biological activity of a compound is not solely dependent on its structure but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. For centrally acting drugs like anticonvulsants, the ability to cross the blood-brain barrier is paramount.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key parameter. The N-benzyl group in this compound increases its lipophilicity compared to the unsubstituted succinimide, which is generally favorable for CNS penetration. The 4-chloro substituent further enhances lipophilicity. However, an optimal range of lipophilicity is often required, as excessively high values can lead to poor aqueous solubility and non-specific binding.

Electronic effects of substituents also play a role. The electron-withdrawing nature of the chlorine atom at the para position of the benzyl ring can influence the electron density of the molecule, potentially affecting its interaction with biological targets through dipole-dipole or other electrostatic interactions.

In Vivo Pharmacological Studies in Animal Models (Focus on Mechanistic Insights)

Preclinical evaluation in animal models is essential to characterize the pharmacological profile of a potential therapeutic agent. For compounds like this compound, these studies provide crucial information on their anticonvulsant and antinociceptive efficacy and potential mechanisms of action.

A battery of rodent seizure models is used to assess the anticonvulsant potential of a compound and to predict its clinical utility against different seizure types.

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. The test measures the ability of a compound to prevent the tonic hindlimb extension induced by a maximal electrical stimulus. Many N-benzyl substituted pyrrolidine-2,5-dione derivatives have shown significant activity in the MES test, suggesting that this compound is also likely to be active in this model. The mechanism of action for compounds active in the MES test often involves the blockade of voltage-gated sodium channels nih.gov.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to screen for compounds that may be effective against absence seizures. Pentylenetetrazole is a GABAA receptor antagonist that induces clonic seizures. The ability of a compound to increase the seizure threshold or prevent seizures in this model suggests a potential interaction with the GABAergic system or T-type calcium channels. Some hybrid compounds based on the pyrrolidine-2,5-dione scaffold have demonstrated activity in the scPTZ test nih.gov.

6 Hz Psychomotor Seizure Model: This model is considered a model of therapy-resistant partial seizures. It is particularly sensitive to compounds that modulate voltage-gated sodium channels, and many novel anticonvulsants show potent activity in this test. Given the structural similarities to other compounds active in this model, it is plausible that this compound would exhibit protective effects in the 6 Hz test. For example, a related compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated significant activity in the 6 Hz test mdpi.com.

The following table summarizes the expected anticonvulsant activity profile of this compound based on data from analogous compounds.

| Seizure Model | Predicted Activity of this compound | Potential Mechanism of Action |

| Maximal Electroshock (MES) | Likely to be active. | Blockade of voltage-gated sodium channels. |

| Subcutaneous Pentylenetetrazole (scPTZ) | Possible activity, potentially weaker than in MES. | Modulation of GABAergic neurotransmission or T-type calcium channels. |

| 6 Hz Psychomotor Seizure | Likely to be active. | Modulation of voltage-gated sodium channels. |

There is a significant overlap between the neurobiological pathways of epilepsy and pain, and many anticonvulsant drugs also possess analgesic properties. Therefore, pyrrolidine-2,5-dione derivatives are often evaluated for their antinociceptive effects.

Hot Plate Test: This is a model of acute thermal pain. The test measures the latency of the animal to react to a heated surface. An increase in latency indicates an antinociceptive effect.

Formalin Test: This model assesses both acute and persistent pain. An injection of formalin into the paw elicits a biphasic pain response: an early, acute phase due to direct activation of nociceptors, and a later, inflammatory phase. Compounds that are effective in the second phase are considered to have anti-inflammatory and/or central analgesic effects. Several pyrrolidine-2,5-dione derivatives have shown efficacy in the formalin test, particularly in the second phase nih.govnih.gov.

Oxaliplatin-Induced Neuropathic Pain Model: This is a model of chemotherapy-induced peripheral neuropathy, a common and debilitating side effect of some cancer treatments. The model is characterized by mechanical allodynia (pain in response to a non-painful stimulus). The efficacy of pyrrolidine-2,5-dione analogs in this model suggests their potential for treating neuropathic pain states nih.govnih.gov.

Given that many N-benzyl substituted pyrrolidine-2,5-diones exhibit antinociceptive activity, it is reasonable to predict that this compound would also show efficacy in various pain models, likely through mechanisms that overlap with its anticonvulsant action, such as the modulation of ion channels.

Anti-inflammatory Activity in Inflammatory Models (e.g., Carrageenan-Induced Paw Edema)

The anti-inflammatory potential of N-substituted pyrrolidine-2,5-dione derivatives has been investigated in various preclinical studies. A 2020 study published in the European Journal of Medicinal Chemistry reported on the synthesis and evaluation of a series of N-substituted pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. nih.gov In this research, certain derivatives were assessed for their in vivo anti-inflammatory effects using the carrageenan-induced paw edema test in animals. nih.gov This model is a standard and widely used assay for evaluating the acute anti-inflammatory activity of potential drug candidates. While this study provides a framework for the anti-inflammatory potential of the broader class of compounds, specific data on the activity of this compound within this model was not detailed in the available literature.

Evaluation of Pharmacodynamic Biomarkers in Animal Studies

The identification and evaluation of pharmacodynamic biomarkers are crucial for understanding the mechanism of action and therapeutic efficacy of a compound. For anti-inflammatory agents, these biomarkers can include levels of various pro-inflammatory mediators such as histamine, bradykinin, prostaglandins, and leukotrienes. nih.gov Studies on related pyrrolidine-2,5-dione derivatives have aimed to ascertain their possible modes of action by examining their effects on these mediators. nih.gov However, specific animal studies detailing the evaluation of pharmacodynamic biomarkers for this compound were not found in the reviewed literature.

Investigation of Target Engagement in Animal Models

Target engagement studies are essential to confirm that a compound interacts with its intended biological target in a living organism. For anti-inflammatory drugs, common targets include enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Research on N-substituted pyrrolidine-2,5-dione derivatives has included in vitro assays to determine their inhibitory potential against COX-1, COX-2, and 5-LOX. nih.gov Docking simulations have also been employed to support the selectivity of these compounds against cyclooxygenase isoforms. nih.gov Despite these broader investigations into the target engagement of the succinimide class, specific in vivo target engagement studies for this compound are not presently available in the scientific literature.

Mutagenic and Antimutagenic Activity in Pre-clinical Assays

The genotoxic potential of new chemical entities is a critical aspect of preclinical safety assessment. A study by Pękala and colleagues, published in Mutation Research/Genetic Toxicology and Environmental Mutagenesis in 2013, evaluated the mutagenic and antimutagenic properties of nineteen new derivatives of pyrrolidine-2,5-dione with antiepileptic activity using the Vibrio harveyi mutagenicity test. researchgate.net

This study utilized four different V. harveyi strains: the wild type (BB7) and genetically modified strains (BB7M, BB7X, and BB7XM) to assess the genotoxic profile of the compounds. researchgate.net The research categorized the derivatives into two groups: derivatives of 2-ethyl-2-methylsuccinic acid and derivatives of 2,2-diphenyl-succinic acid. researchgate.net

While the comprehensive list of all nineteen derivatives tested is not fully detailed in the abstract, the study provides valuable insight into the potential for mutagenic and antimutagenic activity within this class of compounds. The derivatives of 2-ethyl-2-methylsuccinic acid were found to be non-mutagenic but exhibited strong or moderate antimutagenic activity against 4-nitroquinoline-N-oxide (NQNO). researchgate.net Conversely, the mutagenic activities of the 2,2-diphenyl-succinic acid derivatives were variable and dependent on the tester strain used. researchgate.net These compounds, however, demonstrated strong antimutagenic activity against the BB7 strain. researchgate.net Whether this compound was one of the nineteen compounds evaluated in this study requires a full review of the original paper. A related study also highlighted that some derivatives of pyrrolidine-2,5-dione demonstrated strong or moderate antimutagenic activity against NQNO in the Vibrio harveyi assay. nih.gov

Further research is necessary to specifically characterize the anti-inflammatory, pharmacodynamic, and target engagement profiles of this compound and to definitively determine its mutagenic and antimutagenic properties.

Advanced Analytical Methodologies for Research on 1 4 Chlorobenzyl Pyrrolidine 2,5 Dione

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is an indispensable tool in pharmaceutical and chemical analysis for separating, identifying, and quantifying components of a mixture. For a compound such as 1-(4-Chlorobenzyl)pyrrolidine-2,5-dione, which serves as an important intermediate, High-Performance Liquid Chromatography (HPLC) is the method of choice for ensuring its quality.

Development and Validation of Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Methods

The development of a robust RP-HPLC method is a primary step in the analytical lifecycle of a compound. For N-substituted pyrrolidine-2,5-diones, RP-HPLC offers excellent resolution and sensitivity. Research on the closely related compound, 1-(4-chlorophenyl)pyrrolidine-2,5-dione (CPS), demonstrates a well-defined approach to method development and validation that is applicable here. analchemres.orgresearchgate.net

A typical method involves a C18 column as the stationary phase, which is suitable for retaining moderately polar compounds like this compound. pensoft.netresearchgate.net The mobile phase is generally a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in an isocratic or gradient mode to achieve optimal separation. pensoft.netijpqa.com

Validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. analchemres.orgijpqa.com This process assesses parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). In a study on a similar compound, an optimized RP-HPLC method achieved a favorable retention time of 4.567 minutes at a detection wavelength of 222 nm. analchemres.orgresearchgate.net The validation of this method yielded excellent results for linearity, accuracy, and precision, confirming its suitability for routine analysis. analchemres.orgresearchgate.net

Table 1: Example Validation Parameters for an RP-HPLC Method for a Related Pyrrolidine-2,5-dione Compound

| Parameter | Result |

| Retention Time | 4.567 minutes analchemres.orgresearchgate.net |

| Linearity (r²) | 0.9988 analchemres.orgresearchgate.net |

| Accuracy (% Recovery) | 98–102% analchemres.orgresearchgate.net |

| Precision (%RSD) | < 2% analchemres.orgresearchgate.net |

| Limit of Detection (LOD) | 0.1837 ppm analchemres.orgresearchgate.net |

| Limit of Quantification (LOQ) | 0.5569 ppm analchemres.orgresearchgate.net |

This data is based on a study of 1-(4-chlorophenyl)pyrrolidine-2,5-dione and serves as a representative example.

Application of Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic, science- and risk-based approach to analytical method development that begins with predefined objectives and emphasizes understanding of the method variables and their interactions. sepscience.comrjptonline.org This proactive approach embeds quality into the method from the outset, rather than relying on testing to ensure it. sepscience.com The core of QbD involves defining an Analytical Target Profile (ATP), identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs), and using Design of Experiments (DoE) to establish a "design space" where the method is robust and reliable. sepscience.comnih.govresearchgate.net

For the analysis of pyrrolidine-2,5-dione derivatives, a QbD approach using a Box-Behnken Design has been successfully implemented. analchemres.orgresearchgate.net This statistical tool helps in systematically developing and optimizing the RP-HPLC method by studying the effects of variables like mobile phase composition, pH, and flow rate on responses such as peak resolution, tailing factor, and retention time. analchemres.orgresearchgate.net By understanding these relationships, a robust and reliable method can be established, ensuring consistent performance and regulatory compliance. analchemres.orgsepscience.com

Stability-Indicating Analytical Methodologies

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of an active ingredient without interference from its degradation products, process impurities, or other components in the sample matrix. analchemres.orgrjptonline.org The development of such a method is crucial for assessing the intrinsic stability of a compound.

This involves subjecting the compound to stress conditions as outlined by ICH guidelines, including acid and base hydrolysis, oxidation, heat, and photolysis. rjptonline.org The analytical method must be able to resolve the parent peak of this compound from any peaks corresponding to its degradants. analchemres.orgnih.gov Research on the related compound 1-(4-chlorophenyl)pyrrolidine-2,5-dione confirmed that a QbD-developed RP-HPLC method was indeed stability-indicating, effectively separating the parent compound from its degradation products. analchemres.orgresearchgate.net The peak purity of the principal peak can be confirmed using a photodiode array (PDA) detector, thus proving the specificity and stability-indicating nature of the method. ijpqa.com

Spectroscopic Techniques for Comprehensive Structural Characterization (beyond basic identification)

While chromatography excels at purity assessment and quantification, spectroscopic techniques are essential for the unambiguous confirmation and detailed characterization of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete structural assignment.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

Aromatic Protons: The four protons on the 4-chlorophenyl ring would typically appear as a pair of doublets (an AA'BB' system) in the aromatic region (approx. 7.0-7.5 ppm).

Benzylic Protons: The two protons of the methylene (B1212753) (-CH₂-) bridge between the nitrogen and the phenyl ring would likely appear as a sharp singlet.

Pyrrolidine (B122466) Ring Protons: Due to the symmetry of the succinimide (B58015) ring, the four protons on the dione (B5365651) ring are chemically equivalent and would produce a single, sharp singlet. ipb.pt

¹³C NMR spectroscopy complements the proton data, providing signals for each unique carbon atom, including the two distinct carbonyl carbons of the dione moiety and the carbons of the chlorophenyl ring.

Beyond basic structural confirmation, NMR is a key tool for conformational analysis. The five-membered pyrrolidine ring is not planar and undergoes rapid conformational changes. nih.gov Studies on N-substituted pyrrolidines show that the specific geometry and the nature of the substituent on the nitrogen atom significantly influence the ring's conformation and the corresponding chemical shifts. nih.govresearchgate.net Comparing experimental NMR data with theoretical calculations from computational chemistry can provide deep insights into the most stable conformers of the molecule in solution. researchgate.net

Table 2: Expected Characteristic NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Group | ¹H NMR (Expected) | ¹³C NMR (Expected) |

| Pyrrolidine-2,5-dione -CH₂CH₂- | ~2.8 (s, 4H) | ~35 |

| Pyrrolidine-2,5-dione -C=O | - | ~177 |

| Benzylic -CH₂- | ~4.6 (s, 2H) | ~42 |

| Aromatic C-H (ortho to CH₂) | ~7.2-7.3 (d, 2H) | ~129 |

| Aromatic C-H (ortho to Cl) | ~7.3-7.4 (d, 2H) | ~130 |

| Aromatic C (ipso, attached to CH₂) | - | ~135 |

| Aromatic C (ipso, attached to Cl) | - | ~134 |

Note: These are estimated values based on structurally similar compounds. Actual values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "molecular fingerprint."

For this compound, the key characteristic absorption bands would confirm the presence of its main structural features:

Imide Carbonyl (C=O) Stretching: The succinimide ring contains two carbonyl groups, which are expected to produce strong, characteristic absorption bands. Typically, cyclic imides show two C=O stretching bands (symmetric and asymmetric) in the region of 1700-1780 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibration of the carbon-nitrogen bond within the pyrrolidine ring would also be observable.

Aromatic Ring Vibrations: The presence of the 4-chlorophenyl group would be indicated by C=C stretching vibrations within the aromatic ring (approx. 1450-1600 cm⁻¹) and C-H stretching vibrations above 3000 cm⁻¹.

C-Cl Stretching: A band corresponding to the carbon-chlorine bond stretch is expected in the fingerprint region of the spectrum.

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

| ~1700-1780 | Imide C=O | Symmetric & Asymmetric Stretch |

| ~1450-1600 | Aromatic C=C | Ring Stretch |

| ~2850-2950 | Aliphatic C-H | Stretch |

| >3000 | Aromatic C-H | Stretch |

| ~1350-1390 | C-N | Stretch |

| ~700-850 | C-Cl | Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Upon electron ionization (EI), the molecule would first form a molecular ion (M+•). The mass of this ion would correspond to the exact mass of the compound. The fragmentation of this molecular ion is expected to follow several key pathways, driven by the relative stability of the resulting fragments.

A primary and highly characteristic fragmentation pathway for N-benzyl substituted compounds is the cleavage of the benzylic C-N bond. This would result in the formation of a stable benzyl (B1604629) cation or a tropylium (B1234903) ion (C7H7+), which is a common and often abundant peak in the mass spectra of benzyl derivatives. For this compound, this would lead to a chlorobenzyl cation.

Another expected fragmentation involves the succinimide ring itself. The five-membered ring can undergo cleavage, leading to the loss of small neutral molecules like carbon monoxide (CO) or ethene (C2H4). The specific fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

Expected Key Fragmentation Data:

| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |

| [M]+• | C11H10ClNO2+• | Molecular Ion |

| [M - Cl]+ | C11H10NO2+ | Loss of chlorine radical |

| [C7H6Cl]+ | Chlorotropylium ion | Cleavage of the N-CH2 bond |

| [C4H4NO2]+ | Succinimide radical cation | Cleavage of the N-benzyl bond |

It is important to note that the presence of the chlorine atom would result in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for the 35Cl and 37Cl isotopes), which is a key diagnostic feature in the mass spectrum.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

Intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules, would likely play a significant role in the crystal packing. sigmaaldrich.com These interactions dictate how the molecules arrange themselves in the crystal lattice, influencing the physical properties of the solid.

Hypothetical Crystallographic Data Table:

Based on typical values for similar organic compounds, a hypothetical set of crystallographic parameters for this compound could be as follows. It must be emphasized that these are predicted values and await experimental verification.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or Pbca |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| Volume (ų) | 1200 - 2000 |

| Z | 4 or 8 |

| Density (calculated) (g/cm³) | 1.3 - 1.5 |

The determination of the actual crystal structure through X-ray diffraction would provide definitive conformational insights, such as the puckering of the pyrrolidine ring, if any, and the precise geometry of the entire molecule, which are crucial for understanding its chemical reactivity and potential biological activity.

Broader Academic Implications and Future Research Directions

Role of 1-(4-Chlorobenzyl)pyrrolidine-2,5-dione as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. While direct and extensive research on this compound as a specific chemical probe is not widely documented in publicly available literature, the foundational pyrrolidine-2,5-dione structure is a key component in compounds designed for such purposes.

Derivatives of this scaffold have been developed as covalent inhibitors and activity-based probes to investigate the function of various enzymes. For instance, probes based on a cyanopyrrolidine scaffold have been used to profile deubiquitinating enzymes (DUBs) and aldehyde dehydrogenases, revealing on- and off-target activities within the cellular proteome. nih.gov These probes typically feature a reactive "warhead" that covalently binds to the target protein, allowing for its identification and characterization.

The 1-(4-chlorobenzyl) group on the pyrrolidine-2,5-dione core can influence the molecule's binding affinity and selectivity for specific biological targets. This substituent can engage in hydrophobic and halogen-bonding interactions within a protein's binding pocket. A closely related analogue, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) , has been investigated as an inhibitor of several protein kinases. researchgate.net Although MI-1 has additional substitutions, the presence of the 4-chlorobenzyl group is integral to its activity, highlighting the potential of this compound to serve as a foundational structure or a reference compound in the development of more complex and specific chemical probes.

Future research could focus on synthesizing derivatives of this compound that incorporate photoreactive or bioorthogonal handles, transforming it into a more versatile chemical probe for activity-based protein profiling and target identification studies.

Rational Design Strategies for Next-Generation Pyrrolidine-2,5-dione Analogues

The pyrrolidine-2,5-dione ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Rational design strategies for new analogues of this compound leverage our understanding of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.

Key strategies include:

Modification of the N-substituent: The 4-chlorobenzyl group can be systematically altered to explore the impact of different substituents on biological activity. This includes varying the position of the chlorine atom, replacing it with other halogens (e.g., fluorine, bromine) to modulate electronic and steric properties, or introducing other functional groups to optimize interactions with the target.

Substitution on the Pyrrolidine (B122466) Ring: The carbon atoms of the pyrrolidine-2,5-dione ring (positions 3 and 4) are prime locations for introducing additional functional groups. SAR studies on related compounds have shown that substituents at the 3-position can significantly influence anticonvulsant activity. For example, introducing groups like a benzhydryl or isopropyl moiety has been shown to modulate the pharmacological profile.

Molecular Hybridization: This approach involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. For instance, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have been synthesized and evaluated for their anticancer effects.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in guiding these design strategies by predicting how modifications will affect binding to a target protein.

Integration of this compound Research into High-Throughput Screening Campaigns

High-throughput screening (HTS) allows for the rapid testing of large chemical libraries to identify "hit" compounds with a desired biological activity. While there is no specific public record of large-scale HTS campaigns centered on this compound, its structural motif is highly relevant to such endeavors.

The pyrrolidine-2,5-dione scaffold is a common feature in chemical libraries used for drug discovery due to its synthetic accessibility and proven biological relevance. Research on this compound and its analogues can be integrated into HTS in several ways:

Library Development: The core structure can serve as a foundational building block for creating focused libraries of pyrrolidine-2,5-dione derivatives. By systematically varying the substituents on the benzyl (B1604629) ring and the pyrrolidine core, a diverse set of compounds can be generated for screening against various biological targets.

Fragment-Based Screening: The this compound molecule itself can be considered a fragment. If identified as a binder to a target protein in a fragment screen, it can then be elaborated and optimized to develop more potent leads.

Reference Compound: In HTS assays targeting pathways where pyrrolidine-2,5-diones are known to be active (e.g., certain kinase or protease assays), this compound could potentially be used as a reference or control compound to validate the assay's performance.

The development of robust and efficient synthetic routes to produce a variety of this compound analogues is crucial for their successful integration into HTS campaigns.

Conceptual Contributions to Medicinal Chemistry Scaffold Development

The study of this compound and its derivatives contributes to the broader field of medicinal chemistry by reinforcing and expanding the utility of the pyrrolidine-2,5-dione scaffold.

The key conceptual contributions include:

Scaffold Versatility: The diverse biological activities reported for pyrrolidine-2,5-dione derivatives, ranging from anticonvulsant to antineoplastic effects, underscore the versatility of this scaffold. The specific substitution pattern, such as the 4-chlorobenzyl group, helps to define the structure-activity landscape and guide the development of compounds with novel therapeutic applications.

Privileged Structure Confirmation: The continued discovery of bioactive molecules containing the pyrrolidine-2,5-dione core, including those with the 4-chlorobenzyl moiety, reinforces its status as a privileged structure in drug discovery. This encourages medicinal chemists to continue exploring this scaffold for new targets.

Understanding 3D-Pharmacophores: The non-planar, sp3-rich structure of the pyrrolidine ring allows for the presentation of substituents in a defined three-dimensional arrangement. The study of how substituents like the 4-chlorobenzyl group influence the conformation and biological activity of the molecule provides valuable insights into the design of 3D-pharmacophores, which is a growing area of interest in drug discovery for targeting complex protein-protein interactions.

The investigation of compounds like this compound provides a concrete example of how a simple heterocyclic core can be systematically decorated to generate a wide array of biologically active molecules, thereby enriching the toolbox of medicinal chemists.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(4-Chlorobenzyl)pyrrolidine-2,5-dione, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, substituting pyrrolidine-2,5-dione with 4-chlorobenzyl halides under basic conditions (e.g., NaOH in dichloromethane) . To optimize yields, employ design of experiments (DoE) principles, such as factorial designs, to systematically vary parameters like temperature, stoichiometry, and reaction time. Statistical analysis of these variables minimizes trial-and-error approaches and identifies critical factors .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and purity. X-ray crystallography provides definitive structural validation, as demonstrated in related pyrrolidine-2,5-dione derivatives (e.g., 2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione) to resolve bond lengths and angles . Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns.

Q. How can researchers mitigate hazards during the synthesis and handling of this compound?

- Methodological Answer : Follow protocols for handling chlorinated intermediates, including using fume hoods, gloves, and eye protection. Storage at 0–6°C in airtight containers prevents decomposition . Safety data sheets (SDS) for structurally similar compounds (e.g., 4-nitrobenzyl chloroformate) outline risks like toxicity (H300-H313 codes) and recommend emergency measures (e.g., P301-P390 for ingestion/inhalation) .

Advanced Research Questions

Q. What computational methods are available to predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways and transition states. Institutions like ICReDD integrate these with experimental data to design reactions systematically. For example, reaction path searches can predict intermediates in nucleophilic substitutions or cycloadditions involving pyrrolidine-2,5-dione derivatives .

Q. How can researchers resolve contradictions in crystallographic data for pyrrolidine-2,5-dione derivatives, such as bond angle discrepancies?

- Methodological Answer : Cross-validate X-ray diffraction data with computational models (e.g., Mercury software) to identify lattice distortions or thermal motion artifacts. For instance, Acta Crystallographica reports emphasize refining structural parameters using high-resolution data and comparing with analogous compounds (e.g., 4-Chloro-3-fluoro-2-methylaniline–pyrrolidine-2,5-dione co-crystals) .

Q. What strategies are effective for functionalizing this compound to enhance its bioactivity?

- Methodological Answer : Introduce substituents at the pyrrolidine nitrogen or carbonyl groups via alkylation, acylation, or cross-coupling reactions. For example, 4-substituted analogs (e.g., iodophenyl derivatives) are synthesized via Suzuki-Miyaura coupling, with regioselectivity guided by steric/electronic factors . Bioactivity screening should prioritize derivatives with improved solubility (e.g., via PEGylation) .

Q. How can reaction engineering improve scalability of this compound synthesis while maintaining purity?